Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-
Description
This compound belongs to the azobenzene family, renowned for photochromic properties and applications in dyes, sensors, and stimuli-responsive materials . Its structure combines electron-withdrawing (nitro) and electron-donating (methyl, hydroxyl) groups, creating a push-pull electronic system that influences optical and chemical behavior .
Structure
3D Structure
Properties
CAS No. |
1435-62-7 |
|---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
3,5-dimethyl-4-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C14H13N3O3/c1-9-7-13(18)8-10(2)14(9)16-15-11-3-5-12(6-4-11)17(19)20/h3-8,18H,1-2H3 |
InChI Key |
FTULXEAIELCQDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with 3,5-dimethylphenol under alkaline conditions to yield the desired azo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Oxidation: The phenolic group can be oxidized to quinones under strong oxidizing conditions.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium dithionite in an aqueous medium.
Oxidation: Potassium permanganate in acidic conditions.
Substitution: Electrophiles such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Reduction: 3,5-dimethyl-4-[(4-aminophenyl)azo]phenol.
Oxidation: 3,5-dimethyl-4-[(4-nitrophenyl)azo]quinone.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-, an organic compound with the molecular formula C₁₄H₁₃N₃O₃, has a molecular weight of approximately 269.27 g/mol. It is characterized by a complex structure featuring an azo group (-N=N-) that links a 4-nitrophenyl group to a 3,5-dimethylphenol moiety. This compound is known for its vibrant color, stemming from the azo group, making it useful as a dye.
Applications
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- has found use in several areas, including dyes, pigments, and research.
Dyes and Pigments
The compound is primarily used as a dye in textiles because the azo group imparts chromophoric properties to the molecule.
Research
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- and its derivatives have been investigated for their biological activities, especially regarding enzyme inhibition and antimicrobial properties. Studies show that derivatives of this compound can affect the activity of acetylcholinesterase, an important enzyme in neurotransmission. Some azo compounds have been researched for potential anticancer properties because of their ability to induce apoptosis in certain cancer cell lines.
Use in Synthesis
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- can be used in synthetic organic chemistry and materials science.
Similar Compounds
Several compounds share structural similarities with Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-, especially within azo dyes and substituted phenols:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-(4-Nitrophenylazo)phenol | A simpler azo dye without methyl substitutions | Lacks additional methyl groups |
| 3-Amino-4-(4-nitrophenyl)phenol | Contains an amino group instead of hydroxyl | Exhibits different reactivity patterns |
| 2-Naphthol-4-(4-nitrophenyl)azo | A naphthol derivative with a similar azo linkage | Greater stability due to naphthalene structure |
| 1-Hydroxy-2-naphthoic acid | A phenolic acid with potential applications | Stronger acidity compared to phenol |
Mechanism of Action
The compound exerts its effects primarily through its azo linkage and nitro group. The azo linkage can participate in electron transfer processes, while the nitro group can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, leading to enzyme inhibition or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Optical Properties
The λmax (absorption maxima) of azo compounds is highly sensitive to substituent type and position. For example:
- Compound E (3,5-dimethyl-4-(4'-nitrophenylazo)-phenol) exhibits a λmax near 390–399 nm, as inferred from analogues in .
- 4-Hydroxy-azobenzene (Compound B) : Lacking methyl and nitro groups, its λmax is significantly blue-shifted (~350–370 nm) due to reduced conjugation and electron-withdrawing effects .
- 4-Amino-azobenzene (Compound C): Replacement of the nitro group with an amino group (-NH2) red-shifts λmax by ~20 nm due to enhanced electron-donating capacity .
- Alkylated Derivatives: Alkylation of the hydroxyl group in 2,5-dimethyl-4-[(4-nitrophenyl)azo]-phenol (Compound F) shifts λmax from 390 nm to 399 nm, demonstrating how steric and electronic modifications alter π-π* transitions .
Table 1: Substituent Impact on λmax
Electronic and Steric Effects
- Nitro vs. Amino Groups: The nitro group (-NO2) in Compound E enhances electron withdrawal, stabilizing the azo linkage and red-shifting λmax compared to amino analogues. However, nitro groups increase molecular rigidity and reduce solubility in polar solvents .
- Hydroxyl Group Acidity: The phenolic -OH in Compound E increases acidity (pKa ~8–10) compared to aniline derivatives (e.g., 3,5-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline, Compound 1d in ), which have pKa values >10. This acidity enables pH-dependent solubility and hydrogen-bonding interactions .
Biological Activity
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- is an azo compound known for its significant biological activities, particularly in the fields of enzyme inhibition and antimicrobial properties. This article delves into its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its azo linkage (-N=N-) connecting a 4-nitrophenyl group to a 3,5-dimethylphenol moiety. Its molecular formula is with a molecular weight of approximately 269.27 g/mol. The presence of the azo group imparts vibrant color and significant chromophoric properties, making it useful in dye applications .
Biological Activities
1. Enzyme Inhibition
Research indicates that derivatives of this compound can inhibit the activity of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. AChE inhibition is significant as it can lead to increased levels of acetylcholine, potentially enhancing cognitive function .
2. Antimicrobial Properties
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- has shown notable antimicrobial activity against various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound exhibits inhibition zones ranging from 9 mm to 18 mm when tested against these pathogens .
3. Anticancer Potential
Azo compounds are being investigated for their potential anticancer properties. Research suggests that they may induce apoptosis in certain cancer cell lines, highlighting their possible use in cancer therapies .
Synthesis Methods
The synthesis of Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- typically involves diazotization followed by coupling reactions. The general steps include:
- Diazotization: A solution of p-nitroaniline is treated with sodium nitrite in acidic conditions to form a diazonium salt.
- Coupling Reaction: This diazonium salt is then reacted with 3,5-dimethylphenol under controlled conditions to form the azo compound.
The yield of this synthesis process can vary but has been reported to be around 77% .
Case Studies and Research Findings
Several studies have explored the biological activities and applications of Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-:
- Antimicrobial Study: A study evaluated the antimicrobial efficacy of various azo compounds including this one against common pathogens. The results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics .
- Enzyme Inhibition Research: Another research focused on the inhibitory effects on acetylcholinesterase activity. The findings suggested that the compound could serve as a lead for developing new AChE inhibitors for therapeutic purposes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-, a comparison with structurally similar compounds can be useful:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-(4-Nitrophenylazo)phenol | A simpler azo dye without methyl substitutions | Lacks additional methyl groups |
| 3-Amino-4-(4-nitrophenyl)phenol | Contains an amino group instead of hydroxyl | Exhibits different reactivity patterns |
| 2-Naphthol-4-(4-nitrophenyl)azo | A naphthol derivative with similar azo linkage | Greater stability due to naphthalene structure |
| 1-Hydroxy-2-naphthoic acid | A phenolic acid with potential for similar applications | Stronger acidity compared to phenol |
This table illustrates how Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- stands out due to its unique combination of substituents and functional groups which impart distinct chemical properties and biological activities .
Q & A
Q. What are the recommended synthetic routes for Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-?
The compound is synthesized via azo coupling reactions, typically involving diazotization of 4-nitroaniline followed by coupling with a phenolic derivative. highlights the use of diazonium salts reacting with nucleophilic aromatic systems (e.g., substituted phenols) under controlled pH and temperature. For example, glacial acetic acid is often used as a catalyst in ethanol under reflux conditions, as seen in analogous triazole derivatives . Characterization involves melting point determination, elemental analysis, and spectroscopic methods (IR, UV-Vis) to confirm azo bond formation and substitution patterns .
Q. How can the structure of this azo compound be validated?
X-ray crystallography using programs like SHELXL (part of the SHELX suite) is the gold standard for unambiguous structural determination . For non-crystalline samples, complementary techniques include:
- ¹H/¹³C NMR : To identify proton environments and confirm substituent positions. emphasizes the use of solvent models (e.g., SMD for CDCl₃) to simulate NMR shifts .
- FT-IR : Detection of characteristic N=N stretching (~1500 cm⁻¹) and phenolic O-H vibrations (~3200 cm⁻¹) .
- UV-Vis Spectroscopy : Absorption maxima in the visible range (400–600 nm) due to π→π* transitions in the azo chromophore .
Q. What are the critical experimental parameters for stabilizing the azo tautomer?
Azo-hydrazone tautomerism is influenced by pH, solvent polarity, and substituent effects. demonstrates that intramolecular hydrogen bonding stabilizes the azo tautomer in non-polar solvents like chloroform. For Phenol derivatives, maintaining a mildly acidic pH during synthesis prevents deprotonation of the phenolic -OH group, which could favor hydrazone forms .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for this compound?
Discrepancies in experimental NMR or UV-Vis data can arise from tautomerism, conformational flexibility, or solvent effects. describes a workflow combining:
- DFT Calculations : Using B3LYP/6-31G_JSKE to model tautomeric stability and predict NMR chemical shifts via GIAO methods.
- Solvent Continuum Models : SMD corrections for CDCl₃ improve agreement between computed and experimental spectra .
- Conformational Scanning : Potential energy surface (PES) analysis identifies dominant conformers, which can explain split signals in NMR .
Q. What strategies address challenges in crystallizing azo dyes for X-ray studies?
Azo compounds often exhibit poor crystallinity due to planar rigidity and π-π stacking. suggests:
- Co-crystallization : Using bulky counterions or host-guest systems to disrupt stacking.
- Twinned Data Refinement : SHELXL’s twin refinement tools (e.g., BASF parameter) handle pseudo-symmetry in diffraction patterns .
- High-Resolution Data : Synchrotron sources improve data quality for low-symmetry space groups .
Q. How does substitution on the phenolic ring affect electronic properties and bioactivity?
Electron-withdrawing groups (e.g., -NO₂) enhance conjugation, red-shifting UV-Vis absorption. notes that 3,5-dimethyl substitution increases steric hindrance, potentially reducing intermolecular interactions. Computational studies (PBE1PBE/STO#-3Gel) can predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate structure with redox behavior or photostability .
Q. What are the limitations in assessing ecological toxicity for this compound?
Current data gaps are significant. states that persistence, bioaccumulation, and toxicity (PBT) parameters are unknown due to limited experimental studies. Researchers should prioritize:
- QSAR Modeling : Predicting toxicity using substituent descriptors (e.g., logP, polar surface area).
- Microcosm Studies : Evaluating degradation pathways under simulated environmental conditions .
Methodological Guidelines
- Synthetic Optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and adjust pH to 6–7 during coupling to minimize side products .
- Computational Best Practices : Validate DFT methods against experimental data (e.g., compare calculated vs. observed λmax) before extrapolating to novel derivatives .
- Crystallography : Use SHELXPRO for macromolecular interfaces if twinning or disorder is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
